molecular formula C7H5FN2S B079328 2-Fluoro-4-thiocyanatoaniline CAS No. 14512-85-7

2-Fluoro-4-thiocyanatoaniline

Cat. No. B079328
CAS RN: 14512-85-7
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-thiocyanatoaniline is a compound of interest due to its unique structure and potential for application in various fields of chemistry and materials science. It belongs to a class of compounds that can be synthesized through specific reactions involving fluorine and thiocyanate groups.

Synthesis Analysis

The synthesis of 2-Fluoro-4-thiocyanatoaniline and related fluorinated thiocyanate compounds typically involves the action of potassium thiocyanate (KSCN) on a series of fluorotosylates in ethanol at elevated temperatures. This process prevents isomerization to isothiocyanic derivatives and is indicative of an SN2 reaction mechanism (Ellouze, Chaabouni, & Baklouti, 1987).

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of 2-Fluoro-4-thiocyanatoaniline have shown promising antimicrobial activity. This includes compounds synthesized using 2-Fluoro-4-thiocyanatoaniline as a precursor, which demonstrated notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Antiviral and Antitumor Activities : 2-Fluoro-4-thiocyanatoaniline derivatives were evaluated for their antiviral and antitumor activities. Certain beta-anomers of pyrimidine and purine derivatives showed potent activity against herpes simplex viruses and significant antitumor effects against leukemia and solid tumors (Yoshimura et al., 2000).

  • Solution-Phase Parallel Synthesis : In the field of synthetic chemistry, fluorous isatoic anhydride and isocyanate, synthesized using 2-Fluoro-4-thiocyanatoaniline, have been used as scavengers for amines. This facilitated the synthesis of urea, thiourea, and β-hydroxyamine analogs, showcasing the compound's utility in synthetic organic chemistry (Zhang, Chen, & Nagashima, 2003).

  • Synthesis of Key Intermediates : 2-Fluoro-4-thiocyanatoaniline has been used in the synthesis of critical intermediates for pharmaceuticals. For instance, it was involved in the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).

  • Metabonomic Assessment : In a study assessing the toxicity of various fluoroanilines, including 2-Fluoro-4-thiocyanatoaniline, to earthworms, significant changes in biochemical profiles were observed, indicating potential applications in environmental toxicity and metabonomics studies (Bundy et al., 2002).

  • Fluorogenic Labeling in Biochemistry : The compound has been used in the development of fluorogenic labeling reagents for biologically important thiols, showcasing its utility in analytical biochemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Future Directions

“2-Fluoro-4-thiocyanatoaniline” is offered for experimental and research use . Its potential applications in medicinal chemistry and materials science suggest that it could be a subject of future research.

properties

IUPAC Name

(4-amino-3-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHGFNIWGHYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402307
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-thiocyanatoaniline

CAS RN

14512-85-7
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoroaniline (9.8 mL, 0.1 mol) and sodium thiocyanate (24.9 g, 0.3 mol) in MeOH (55 mL) were treated with a cold solution of bromine (5.7 mL, 0.11 mol) in saturated NaBr-MeOH solution (50 mL) added dropwise at −5-0° C. over 2 hours. After the addition, the reaction mixture was poured into cold water (200 mL) with stirring, adjusted to pH 8-9 with NaHCO3 (10 g), and stirred at 5° C. for 30 minutes. The resulting crystals were collected by filtration, washed with cold water, and dried at room temperature overnight in vacuum to give crude product 2-fluoro-4-thiocyanatoaniline (14.5 g) as slightly brown crystal. A mixture of the crude 2-fluoro-4-thiocyanatoaniline (14.5 g) and concentrated hydrochloric acid (58 mL) in EtOH (15 mL) was refluxed for 8 hours. The reaction mixture was cooled and stirred at room temperature overnight. The resulting crystals were collected by filtration, washed with cold EtOH and i-Pr2O, dried at room temperature overnight in vacuum to give the title compound as its hydrochloride salt (pale yellow crystal, 10.1 g, 56%).
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
NaBr MeOH
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 550 ml of methanol were added 111 g of 2-fluoroaniline and 240 g of sodium thiocyanate, and the mixture was cooled to 0° C. A cooled (0° C.) solution of 176 g of bromine in 500 ml of methanol saturated with sodium bromide was added dropwise to the mixture over the period of 1 hour 15 minutes under stirring. In the course of this, cooling was effected so that the internal temperature might be maintained at not more than 3° C. After the addition of bromine was completed, the reaction mixture was poured in 2 l of cold water, and 100 g of sodium hydrogencarbonate was added to make the mixture weakly alkaline. The crystals, which separated out, were recovered by filtration and washed with cold water to give 144.5 g of crude 2-fluoro-4-thiocyanatoaniline.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
111 g
Type
reactant
Reaction Step Five
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
550 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixed liquid of 210.9 g of sodium thiocyanate and 200.9 g of methanol was dropped a solution composed of 60.2 g of sodium bromide, 166.6 g of methanol and 163.7 g of bromine over 90 minutes while internal temperature was controlled at −10 to −6° C. To the mixed liquid was dropped 100.0 g of 2-fluoroaniline over 50 minutes while internal temperature was controlled at −10 to −5° C. The resulting mixture was stirred at the same temperature for 3 hours and then was poured into 784 g of water cooled to 0° C. The resulting mixture was neutralized with sodium carbonate and then was extracted twice with 196 g of chloroform. The organic layer was dried over magnesium sulfate and then concentrated, so that 151.9 g of 2-fluoro-4-thiocyanoaniline (Compound S-4) was obtained.
Quantity
210.9 g
Type
reactant
Reaction Step One
Quantity
200.9 g
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
163.7 g
Type
reactant
Reaction Step Two
Quantity
166.6 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
784 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of bromine (3.02 g, 18.9 mmol) in sodium bromide-saturated methanol (11 mL) was added dropwise to a solution of 2-fluoroaniline (2.00 g, 18.0 mmol) and potassium thiocyanate (5.25 g, 54.0 mmol) in methanol (45 mL). The mixture was stirred for 0.5 hours, at room temperature, poured into water (300 mL) and made basic with solid Na2CO3. This aqueous mixture was extracted with Et2O (5×30 mL), then the combined Et2O extracts were washed with water (2×100 mL), saturated NaCl (100 mL), and dried (Na2SO4). Removal of the solvent under reduced pressure afforded a pale yellow liquid which was purified by dry flash column chromatography on silica (2.5% Et2O/hexanes as eluant) to give 4-amino-3-fluorophenyl thiocyanate as a white solid (1.60 g, 53%); m.p. 36–38° C. 1H NMR (400 MHz, CDCl3) δ 7.25 (dd, J=10.5, 2.2 Hz, 1 H), 7.18 (ddd, J=8.3, 2.2, 1.0 Hz, 1 H), 6.78 (dd, J=9.0, 8.3 Hz), 4.03 (br s, 2H). Anal. Calcd for C7H5FN2S: C, 50.0; H, 3.0; N, 16.7. Found: C, 50.2; H, 3.0; N, 16.7.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-thiocyanatoaniline
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-thiocyanatoaniline
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-thiocyanatoaniline
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-thiocyanatoaniline
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-thiocyanatoaniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-thiocyanatoaniline

Citations

For This Compound
2
Citations
H Jiang, W Yu, X Tang, J Li, W Wu - The Journal of Organic …, 2017 - ACS Publications
A copper-catalyzed aerobic oxidative reaction between aromatics or heteroaromatics with KSCN is developed by using O 2 as the oxidant. The combination of Cu(OTf) 2 , N,N,N′,N′-…
Number of citations: 91 pubs.acs.org
LJN Waddell, MR Senkans… - The Journal of Organic …, 2023 - ACS Publications
Aryl thiocyanates are flexible synthetic intermediates that can be used in the preparation of a diverse range of arene building blocks for medicinal chemistry. Here, we report a fast and …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.